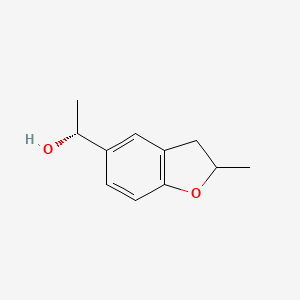

(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

CAS No.: 1568407-43-1

Cat. No.: VC6111361

Molecular Formula: C11H14O2

Molecular Weight: 178.231

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1568407-43-1 |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.231 |

| IUPAC Name | (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanol |

| Standard InChI | InChI=1S/C11H14O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8,12H,5H2,1-2H3/t7?,8-/m1/s1 |

| Standard InChI Key | AWTLQROWORGMKX-BRFYHDHCSA-N |

| SMILES | CC1CC2=C(O1)C=CC(=C2)C(C)O |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s structure consists of a 2,3-dihydrobenzofuran ring system substituted with a methyl group at the 2-position and a (1R)-configured ethanol moiety at the 5-position. The dihydrobenzofuran scaffold introduces rigidity, while the methyl group enhances steric effects, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 178.23 g/mol |

| CAS Number | Not explicitly reported |

| Chiral Centers | 1 (C1 of ethanol moiety) |

The stereochemistry at the C1 position is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Comparative Analysis with Analogues

A closely related compound, (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS 1344917-94-7), shares the same ethanol substituent but lacks the 2-methyl group . The addition of a methyl group in the target compound likely alters its lipophilicity and metabolic stability, as evidenced by trends in benzofuran derivatives .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can be envisioned through two primary routes:

-

Asymmetric Reduction of a Prochiral Ketone: A 2-methyl-2,3-dihydrobenzofuran-5-yl ketone precursor could undergo enantioselective reduction using catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic systems.

-

Functionalization of a Preformed Dihydrobenzofuran: Introducing the methyl and ethanol groups sequentially via alkylation and oxidation-reduction steps.

Reduction of a Ketone Intermediate

A proven strategy for analogous alcohols involves reducing aldehydes or ketones. For example, (2,3-dihydrobenzofuran-5-yl)methanol is synthesized via sodium borohydride reduction of 2,3-dihydrobenzofuran-5-carbaldehyde . Adapting this method:

-

Synthesis of 2-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde:

-

Cyclization of substituted phenols with methyl acrylate under acid catalysis.

-

Formylation via Vilsmeier-Haack reaction.

-

-

Enantioselective Reduction:

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction, widely used in benzofuran chemistry, could install the ethanol moiety. For instance, diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate ether bond formation between alcohols and phenols .

Spectral Characterization

While experimental data for the exact compound is unavailable, inferences from analogs suggest:

Nuclear Magnetic Resonance (NMR)

-

H NMR:

-

C NMR:

-

Quaternary carbons of the benzofuran ring (δ 110–160 ppm).

-

Infrared (IR) Spectroscopy

Challenges and Future Directions

Scalability of Asymmetric Synthesis

Current methods for enantioselective reduction require optimization for industrial-scale production. Biocatalytic approaches using ketoreductases may offer greener alternatives .

Biological Screening

Despite structural similarities to bioactive molecules, the target compound’s efficacy against diseases like tuberculosis remains untested. Collaborative efforts with pharmacology labs are recommended .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume